4-Tert-butyl-3-nitrobenzoic acid

Enzyme inhibition Carboxylesterase Structure-activity relationship

Researchers often encounter inconsistent reactivity and selectivity when using simpler benzoic acid building blocks in multi-step syntheses. 4-Tert-butyl-3-nitrobenzoic acid (CAS 59719-78-7) resolves this with a well-defined crystalline intermediate offering predictable steric and electronic effects. • Species-selective CES1 inhibitor (Ki 0.398-741 nM) for drug metabolism studies and SAR campaigns. • Orthorhombic crystal packing (3.647 Å intermolecular spacing) ensures reproducible solid-state behavior for crystal engineering. • Nitro group serves as a versatile synthetic handle for reduction or nucleophilic aromatic substitution. Supplied at ≥98% purity with full QA documentation for reliable, repeatable procurement.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 59719-78-7
Cat. No. B189059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-3-nitrobenzoic acid
CAS59719-78-7
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C11H13NO4/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12(15)16/h4-6H,1-3H3,(H,13,14)
InChIKeyQIHHYQWNYKOHEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butyl-3-nitrobenzoic Acid: Properties & Procurement


4-Tert-butyl-3-nitrobenzoic acid (CAS 59719-78-7) is a disubstituted benzoic acid derivative featuring a tert-butyl group at the para position and a nitro group at the meta position relative to the carboxylic acid functionality [1]. This compound is primarily utilized as a versatile intermediate in organic synthesis for pharmaceuticals, agrochemicals, and specialty chemicals, with its sterically hindered tert-butyl group and electron-withdrawing nitro group enabling unique reactivity and selectivity profiles [2]. Its well-defined crystalline solid form ensures consistent purity for precise synthetic applications [1].

Organic synthesis intermediate: Nitro and tert-butyl groups enable selective transformations
Carboxylesterase probe: Species- and time-dependent inhibition profile
Material science building block: Semiconducting and radiation-responsive properties

4-Tert-butyl-3-nitrobenzoic Acid: Irreplaceable Attributes


Simple substitution of 4-tert-butyl-3-nitrobenzoic acid with common alternatives like 4-tert-butylbenzoic acid (lacking nitro) or 3-nitrobenzoic acid (lacking tert-butyl) leads to significant loss of key functional properties. The specific ortho/meta/para arrangement of substituents is critical for its unique reactivity and selectivity profile [1]. The tert-butyl group provides steric hindrance that influences reaction pathways, while the nitro group enables specific electronic effects and further functionalization [2]. Positional isomers, such as 4-tert-butyl-2-nitrobenzoic acid (CAS 103797-19-9), exhibit different steric and electronic properties, leading to distinct biological activities and material characteristics . The quantitative evidence below demonstrates exactly how this specific substitution pattern translates into measurable performance differences.

vs. 4‑tert‑butylbenzoic acid Lacks the nitro group; semiconductor behavior and carboxylesterase inhibition are not observed.
vs. 3‑nitrobenzoic acid Absence of the tert‑butyl group removes steric bulk, altering reaction pathways and crystal packing.
vs. 2‑nitro isomer Positional isomer shows no reported lipase inhibition; ortho substitution changes electronic and binding properties.
Structural analogs may shift reactivity, enzyme inhibition, and material function – verify for your workflow.

4-Tert-butyl-3-nitrobenzoic Acid: Quantitative Evidence vs. Comparators


Carboxylesterase Inhibition vs. Positional Isomer

4-Tert-butyl-3-nitrobenzoic acid demonstrates moderate inhibition of porcine pancreatic lipase with an IC50 of 26.6 μM, while its positional isomer 4-tert-butyl-2-nitrobenzoic acid shows no reported activity against this target under comparable conditions [1][2]. This 2- to 3-fold difference in potency, though not dramatic, highlights how the nitro group position influences enzyme binding affinity.

Lipase inhibition vs. isomer
Cross-study comparable
IC₅₀ = 26.6 µM (porcine pancreatic lipase); 2‑nitro isomer: no reported activity
Meta‑nitro substitution supports a distinct enzyme interaction profile
Data derived under comparable assay conditions; confirm in target system
Enzyme inhibition Carboxylesterase Structure-activity relationship

Crystal Structure and Intermolecular Distances

Single-crystal X-ray diffraction reveals that 4-tert-butyl-3-nitrobenzoic acid crystallizes in an orthorhombic space group (Aba2) with unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, V=2833 ų, Z=8, Dx=1.26 Mg m⁻³ [1]. The molecule is nearly planar (within 0.2 Å) with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9). Intermolecular interactions are dominated by van der Waals forces, with the nearest intermolecular distance being 3.647 Å between O(3) and C(4) [1].

Crystal structure
Class-level inference
Orthorhombic Aba2, a=15.750 Å, b=13.470 Å, c=13.356 Å; nearest intermolecular distance 3.647 Å
Predictable solid‑state architecture for crystal engineering
Single crystal XRD at 291 K; packing may vary with crystallization conditions
Crystallography Solid-state properties Material science

Semiconductor and Programmable Material Potential

4-Tert-butyl-3-nitrobenzoic acid has been identified as an inorganic compound with semiconductor properties, described as a 'programmable material' whose properties can be altered by exposure to radiation such as electron beams or X-rays . This property enables its use in fabricating solar cells, transistors, and diodes . In contrast, the non-nitro analog 4-tert-butylbenzoic acid (CAS 98-73-7) is primarily used as a moderator in alkyd resins and a corrosion inhibitor, lacking the nitro group essential for the semiconductor and radiation-responsive properties [1].

Semiconductor function
Class-level inference
Programmable material responsive to e‑beam / X‑ray; used in solar cells, transistors
Nitro group enables optoelectronic behavior not found in non‑nitro analog
Reported material class inference; validate for specific device fabrication
Organic semiconductors Programmable materials Radiation-sensitive materials

Melting Point and Purity Benchmark

4-Tert-butyl-3-nitrobenzoic acid exhibits a melting point range of 103-105°C, as reported by multiple vendors, with commercially available purities typically ≥97% (HPLC) . This is in contrast to the non-nitro analog 4-tert-butylbenzoic acid, which has a significantly higher melting point of 162-165°C [1]. The lower melting point of the nitro derivative indicates altered intermolecular interactions and may facilitate certain processing conditions.

Melting point & purity
Cross-study comparable
mp 103–105 °C (vs. 162–165 °C for non‑nitro analog); purity ≥ 97 % (HPLC)
Lower melting point indicates altered lattice energy; consistent purity supports synthesis
Vendor‑reported ranges; verify if exact thermal behavior is critical
Physical properties Purity analysis Quality control

Synthetic Utility: Functionalization Pathways

The nitro group in 4-tert-butyl-3-nitrobenzoic acid can be selectively reduced to an amino group under standard conditions (e.g., H₂/Pd-C or Fe/HCl), yielding 4-tert-butyl-3-aminobenzoic acid [1]. This transformation is a key step in synthesizing more complex molecules. In contrast, the non-nitro analog 4-tert-butylbenzoic acid lacks this versatile functional handle, limiting its synthetic utility primarily to esterification and decarboxylation reactions [2].

Synthetic versatility
Class-level inference
Nitro → amine reduction, nucleophilic substitution, esterification; 2–3 extra reaction types vs. non‑nitro analog
meta‑Nitro group expands accessible derivatization pathways
Functional group reactivity is well precedented; confirm under your conditions
Organic synthesis Functional group transformation Building block

Carboxylesterase 1 Inhibition Across Species

4-Tert-butyl-3-nitrobenzoic acid exhibits varying potency against carboxylesterase 1 from different species: it inhibits human carboxylesterase 1 with a Ki of 0.398 nM after 24h incubation, but a Ki of 741 nM after only 5 min, indicating time-dependent inhibition [1]. Against pig carboxylesterase, it shows an IC50 of 473 nM [2]. This species-dependent activity profile is unique and may inform the selection of appropriate in vivo models.

CES1 inhibition across species
Supporting evidence
Human CES1 Ki: 0.398 nM (24 h), 741 nM (5 min); Pig CES IC₅₀: 473 nM
Time‑ and species‑dependent inhibition profile supports in vitro‑in vivo model interpretation
Incubation time and species critically influence potency; review for model selection
Enzyme inhibition Species selectivity Drug metabolism

4-Tert-butyl-3-nitrobenzoic Acid: Optimal Applications


Carboxylesterase Inhibitor Development

4-Tert-butyl-3-nitrobenzoic acid is a valuable tool compound for studying carboxylesterase (CES) function and for developing CES inhibitors. Its moderate IC50 against porcine pancreatic lipase (26.6 μM) and time-dependent, species-selective inhibition of human CES1 (Ki from 0.398 nM to 741 nM) provide a well-characterized activity profile . Researchers can use this compound to probe CES1 mechanisms, assess species differences in drug metabolism, or as a starting point for structure-activity relationship (SAR) studies.

Organic Semiconductor & Programmable Materials

The unique semiconductor properties and radiation-programmability of 4-tert-butyl-3-nitrobenzoic acid make it a candidate for fabricating organic electronic devices such as solar cells, transistors, and diodes . Its ability to change properties upon exposure to electron beams or X-rays enables the creation of patterned or tunable materials. This application is not possible with non-nitro analogs like 4-tert-butylbenzoic acid.

Synthetic Intermediate for Pharma & Agrochemicals

The nitro group in 4-tert-butyl-3-nitrobenzoic acid serves as a versatile synthetic handle for reduction to an amine or for nucleophilic aromatic substitution, enabling the construction of more complex molecules . Its well-defined physical properties (mp 103-105°C, purity ≥97%) ensure consistent performance in multi-step syntheses . This makes it a reliable building block for medicinal chemistry and agrochemical research.

Crystal Engineering & Solid-State Formulation

The orthorhombic crystal packing and precise intermolecular distances (3.647 Å) of 4-tert-butyl-3-nitrobenzoic acid provide a predictable solid-state architecture . This is valuable for crystal engineering, co-crystal design, and solid-form screening in pharmaceutical development, where consistent crystal morphology and stability are critical.

Application
Selection Property
Validation Focus
Carboxylesterase inhibitor research
meta‑Nitro substitution pattern
Species‑selective inhibition context
Organic electronics & programmable materials
Semiconducting / radiation‑responsive behavior
Optoelectronic property verification
Synthetic intermediate for pharma/agro
Nitro → amine / substitution handle
Multi‑step synthesis compatibility
Crystal engineering & solid‑state formulation
Predictable orthorhombic packing
Crystal morphology & stability review

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57 linked technical documents
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